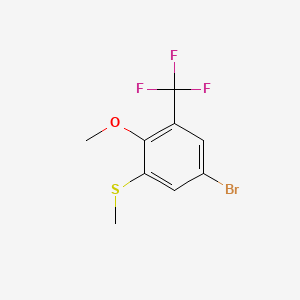

5-Bromo-2-methoxy-1-(methylsulfanyl)-3-(trifluoromethyl)benzene

Description

5-Bromo-2-methoxy-1-(methylsulfanyl)-3-(trifluoromethyl)benzene is a substituted benzene derivative with a unique combination of functional groups:

- Bromo (Br) at position 5,

- Methoxy (OMe) at position 2,

- Methylsulfanyl (SMe) at position 1,

- Trifluoromethyl (CF₃) at position 3.

This structure confers distinct electronic and steric properties. The CF₃ group is strongly electron-withdrawing, while the SMe and OMe groups are electron-donating, creating a polarized aromatic system. Such compounds are often explored in agrochemicals, pharmaceuticals, and materials science due to their stability and reactivity .

Properties

Molecular Formula |

C9H8BrF3OS |

|---|---|

Molecular Weight |

301.13 g/mol |

IUPAC Name |

5-bromo-2-methoxy-1-methylsulfanyl-3-(trifluoromethyl)benzene |

InChI |

InChI=1S/C9H8BrF3OS/c1-14-8-6(9(11,12)13)3-5(10)4-7(8)15-2/h3-4H,1-2H3 |

InChI Key |

ZHBDUMHQGJIXKY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1SC)Br)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methoxy-1-(methylsulfanyl)-3-(trifluoromethyl)benzene typically involves the introduction of the bromine, methoxy, methylsulfanyl, and trifluoromethyl groups onto a benzene ring through a series of chemical reactions. Common synthetic routes may include:

Halogenation: Introduction of the bromine atom using brominating agents such as bromine or N-bromosuccinimide (NBS).

Methoxylation: Introduction of the methoxy group using methanol and a suitable catalyst.

Methylsulfanylation: Introduction of the methylsulfanyl group using methylthiol or dimethyl sulfide.

Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

Purification Techniques: Methods such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methoxy-1-(methylsulfanyl)-3-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

Oxidation: Conversion of the methylsulfanyl group to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the bromine atom to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Substitution: Replacement of the bromine atom with other functional groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols, alkoxides.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Dehalogenated benzene derivatives.

Substitution Products: Amino, thiol, or alkoxy-substituted benzene derivatives.

Scientific Research Applications

5-Bromo-2-methoxy-1-(methylsulfanyl)-3-(trifluoromethyl)benzene has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Potential use in the development of biologically active compounds, such as pharmaceuticals and agrochemicals.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxy-1-(methylsulfanyl)-3-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Electronic Effects

The compound’s activity and applications can be contextualized by comparing it to analogs with similar substituents:

Table 1: Key Structural and Functional Comparisons

Key Observations:

Halogen Variations :

- The chloro substituent in the Enamine Ltd compound (Table 1, row 2) increases electrophilicity compared to the target’s methoxy group, favoring nucleophilic substitution reactions.

- Fluoro in the benzamide derivative (row 4) enhances metabolic stability and lipophilicity, critical for drug design .

Sulfur Functionality :

- The target’s methylsulfanyl (SMe) group is less oxidized than sulfinyl (SO) groups in benzofuran derivatives (e.g., –6), reducing polarity but increasing steric bulk .

Trifluoromethyl vs. Difluoromethyl :

- The CF₃ group in the target compound is more electron-withdrawing than CHF₂ (Table 1, row 2), significantly altering resonance and inductive effects.

Positional Effects on Reactivity

- Meta-Substitution : The bromo at position 5 (meta to SMe) may direct electrophilic aromatic substitution reactions to specific positions, unlike the unsubstituted analogs in –4 .

Biological Activity

5-Bromo-2-methoxy-1-(methylsulfanyl)-3-(trifluoromethyl)benzene is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.

- Chemical Formula : C10H8BrF3OS

- Molecular Weight : 303.14 g/mol

- CAS Number : 2703774-79-0

Anti-inflammatory Properties

Recent studies have indicated that compounds similar to 5-bromo derivatives exhibit significant anti-inflammatory activity. For instance, compounds with similar structural motifs have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway.

| Compound | IC50 (μM) | COX-1 Inhibition | COX-2 Inhibition |

|---|---|---|---|

| 5-Bromo-2-methoxy derivative | TBD | TBD | TBD |

| Standard (Diclofenac) | 54.65 | 0.02 | 0.04 |

The inhibition efficacy of such compounds can be attributed to their ability to compete with arachidonic acid for binding in the active site of COX enzymes, thus reducing the production of pro-inflammatory mediators .

Antimicrobial Activity

5-Bromo derivatives have also been evaluated for their antimicrobial properties. A study demonstrated that similar compounds exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Cytotoxicity

The cytotoxic effects of this compound have been assessed in various cancer cell lines. Preliminary results suggest that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and cell death .

Case Study 1: Anti-inflammatory Efficacy

In a controlled study, derivatives similar to 5-bromo-2-methoxy compounds were tested for their anti-inflammatory effects in vivo using a rat model of paw edema. The results indicated a significant reduction in edema compared to control groups, suggesting a potent anti-inflammatory action.

Case Study 2: Antimicrobial Screening

A series of bromo-substituted methoxy compounds were screened for antimicrobial activity. The results showed that certain modifications enhanced activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.